H-Ala-Pro-Phe-OH
Overview
Description
The compound H-Ala-Pro-Phe-OH is a tripeptide composed of L-alanine, L-proline, and L-phenylalanine. Tripeptides like this compound are of significant interest in biochemical research due to their structural simplicity and potential biological activities. These peptides can serve as building blocks for more complex proteins and have applications in various fields, including medicinal chemistry and nanotechnology.
Mechanism of Action
Target of Action
H-Ala-Pro-Phe-OH is a tripeptide composed of the amino acids alanine (Ala), proline (Pro), and phenylalanine (Phe) Peptides can interact with a variety of biological targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .
Mode of Action
Peptides generally interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target protein, potentially altering cellular processes .
Biochemical Pathways
For instance, peptides can modulate enzyme activity, influence signal transduction pathways, or affect protein-protein interactions .
Pharmacokinetics
Peptides generally have good bioavailability and can be rapidly absorbed and distributed throughout the body . They are typically metabolized by proteolytic enzymes and excreted via the kidneys .
Result of Action
These effects can include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules or ions . For instance, changes in pH or temperature can affect the peptide’s conformation and thus its ability to interact with its targets . Additionally, the presence of other molecules or ions can either facilitate or hinder these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-phenylalanine) to the resin, followed by the stepwise addition of L-proline and L-alanine. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups and release the free peptide .
Industrial Production Methods: In an industrial setting, the production of peptides like this compound can be scaled up using automated SPPS systems. These systems allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of amino acid coupling, washing, and deprotection. Advances in green chemistry have also led to the development of more environmentally friendly solvents and reagents for peptide synthesis .
Chemical Reactions Analysis
Types of Reactions: H-Ala-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acid derivatives
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives, while substitution reactions can produce a wide range of peptide analogs with altered biological activities .
Scientific Research Applications
H-Ala-Pro-Phe-OH has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of nanomaterials and biomaterials for various technological applications .
Comparison with Similar Compounds
H-Phe-Pro-Trp-Phe-NH₂: A tetrapeptide with similar structural features but different amino acid composition.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A hexapeptide with different biological activities.
H-Thr-Leu-Gln-Pro-Pro-Ala-Ser-Ser-Arg-Arg-Arg-His-Phe-His-His-Ala-Leu-Pro-Pro-Ala-Arg-OH: A longer peptide with more complex biological functions
Uniqueness: H-Ala-Pro-Phe-OH is unique due to its specific sequence of L-alanine, L-proline, and L-phenylalanine, which imparts distinct structural and functional properties. Its simplicity makes it an ideal model for studying peptide behavior, while its potential biological activities make it a valuable compound for various research applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(18)16(22)20-9-5-8-14(20)15(21)19-13(17(23)24)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWOTQMUKYZIE-UBHSHLNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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